molecular formula C28H46N4O2 B15214361 [2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl- CAS No. 653575-22-5

[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-

Cat. No.: B15214361
CAS No.: 653575-22-5
M. Wt: 470.7 g/mol
InChI Key: DAHIWMYWLNTUPF-UHFFFAOYSA-N
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Description

[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl- (hereafter referred to as the target compound) is a bipyrrole-based molecule functionalized with dicarboxamide groups at the 5,5' positions and dinonyl alkyl chains at the amide nitrogen atoms.

Properties

CAS No.

653575-22-5

Molecular Formula

C28H46N4O2

Molecular Weight

470.7 g/mol

IUPAC Name

N-nonyl-5-[5-(nonylcarbamoyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C28H46N4O2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

DAHIWMYWLNTUPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C1=CC=C(N1)C2=CC=C(N2)C(=O)NCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyrrolinones, pyrrolidines.

    Reduction: Amines.

    Substitution: Various alkyl or aryl-substituted bipyrroles.

Mechanism of Action

The mechanism of action of N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

Bipyrrole vs. Bipyridine Derivatives

The target compound’s bipyrrole core distinguishes it from the widely studied 2,2'-bipyridine-5,5'-dicarboxamide derivatives (e.g., compound 19 in ). Bipyrroles are more electron-rich due to the aromatic nitrogen’s lone pair participation in the π-system, enhancing their ability to coordinate metal ions or engage in π-π stacking. In contrast, bipyridines are stronger π-acceptors, making their dicarboxamide derivatives more suitable for applications requiring redox-active ligands .

Example :

  • 5,5'-Dicarboxamide-2,2'-bipyridine (): Synthesized via amidation of ethyl carboxylate precursors, this compound exhibits a high melting point (>280°C) and serves as a precursor for dicyano-bipyridine (via dehydration with POCl₃ or P₄O₁₀) .
  • Target Compound: Expected to have lower thermal stability than bipyridine analogues due to the less rigid pyrrole core, though the nonyl chains may enhance solubility in nonpolar solvents.
Alkyl vs. Aryl Substituents

The dinonyl chains in the target compound contrast with aryl-substituted analogues like N,N'-Bis(4-nitrophenyl)biphenyl-2,2'-dicarboxamide (). The latter features nitro groups that induce significant twisting (dihedral angle = 77.66° between benzene rings), reducing conjugation but stabilizing the crystal lattice via N–H⋯O hydrogen bonds. In contrast, the nonyl chains in the target compound likely increase solubility and flexibility while reducing crystallinity .

Functional Group Variations

Dicarboxamide vs. Thiocarboxamide

The compound 5,5’-Bis(N-nonylthiocarboxamido)-2,2’-bi(N-methylpyrrole) (2c, ) replaces oxygen with sulfur in the carboxamide group. Thiocarboxamides exhibit stronger metal-binding affinity due to sulfur’s softer Lewis basicity. However, they are less stable under oxidative conditions compared to dicarboxamides. The target compound’s oxygen-based amides may favor hydrogen-bonded networks, as seen in ’s crystal structures .

Amide vs. Nitrile Derivatives

The dehydration of dicarboxamides to dicyano derivatives (e.g., 5,5'-dicyano-2,2'-bipyridine, ) highlights the reactivity of the target compound’s functional groups. Similar treatment with POCl₃ or P₄O₁₀ could convert the target compound into a dicyano-bipyrrole, though pyrrole’s lower thermal stability might necessitate milder conditions .

Structural and Thermal Properties

Compound Core Structure Substituents Melting Point (°C) Key Interactions
Target Compound Bipyrrole N,N'-dinonyl Not reported N–H⋯O hydrogen bonds (expected)
5,5'-Dicarboxamide-2,2'-bipyridine (19) Bipyridine -NH₂ >280 Intermolecular H-bonding
N,N'-Bis(4-nitrophenyl)biphenyl-2,2'-dicarboxamide Biphenyl 4-nitrophenyl Not reported N–H⋯O, C–H⋯O interactions
5,5’-Bis(N-nonylthiocarboxamido)-2,2’-bi(N-methylpyrrole) (2c) Bipyrrole N-nonylthiocarboxamido 95–99 S⋯Metal interactions

Q & A

Q. Table 1: Example Synthetic Conditions

ReagentSolventTemperatureYield (%)Reference
DCC/DMAPCH₂Cl₂0°C → RT60–75
EDCI/HOBtDMFRT50–65[Analogous to [4]]

Basic: What spectroscopic and crystallographic techniques are critical for characterizing [2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide derivatives?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies amide proton deshielding (~δ 10–12 ppm) and alkyl chain integration.
  • X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between N-hydroxyl and carbonyl groups, as seen in analogous pyrrole structures with O–H···O distances of 2.558 Å) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Basic: How does the dinonyl substitution influence the compound’s stability under oxidative or thermal conditions?

Methodological Answer:

  • Oxidative stability : Intramolecular hydrogen bonding (e.g., N–H···O=C) can inhibit oxidation, as observed in structurally similar N-hydroxypyrroles resistant to m-chloroperbenzoic acid and H₂O₂ .
  • Thermal stability : Long alkyl chains (dinonyl) enhance hydrophobicity and may reduce decomposition rates in polar solvents.

Advanced: How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?

Methodological Answer:

  • Coupling agent selection : Replace DCC with water-soluble carbodiimides (e.g., EDCI) for easier purification .
  • Solvent optimization : Test mixed solvents (e.g., CH₂Cl₂/THF) to balance reactivity and solubility.
  • In-situ monitoring : Use TLC or HPLC to track reaction progress and terminate before side reactions dominate.

Advanced: How to resolve contradictions in reported reactivity data (e.g., unexpected resistance to oxidation)?

Methodological Answer:

  • Theoretical framework : Apply hydrogen-bonding theory (e.g., redox modulation via O–H···O interactions) to explain anomalous stability .
  • Control experiments : Compare with analogs lacking dinonyl groups or hydrogen-bonding capacity.
  • Computational modeling : Use DFT to calculate bond dissociation energies and predict redox behavior .

Advanced: What computational strategies predict the compound’s supramolecular assembly or binding affinity?

Methodological Answer:

  • Molecular docking : Simulate interactions with biological targets (e.g., antioxidant enzymes) using AutoDock Vina .
  • MD simulations : Analyze alkyl chain flexibility and aggregation behavior in nonpolar environments.

Advanced: How to design experiments exploring novel applications (e.g., antioxidant or catalytic properties)?

Methodological Answer:

  • Biological assays : Use DPPH radical scavenging or SOD mimicry tests, as done for pyrrole carboxamides .
  • Catalytic screening : Test in cross-coupling reactions, leveraging the pyrrole’s electron-rich π-system.

Q. Table 2: Oxidation Resistance in Analogous Compounds

Oxidizing AgentConditionsOutcomeReference
m-CPBACH₂Cl₂, RTNo reaction
H₂O₂/NaWO₄MeOH/CH₃CNRecovery of starting material

Advanced: How to address discrepancies in experimental vs. theoretical data (e.g., crystallography vs. computational bond lengths)?

Methodological Answer:

  • Error analysis : Compare X-ray O–H···O distances (2.558 Å) with DFT-calculated values to assess model accuracy .
  • Multi-method validation : Supplement crystallography with IR spectroscopy to confirm hydrogen bonding.

Advanced: What theoretical frameworks guide research on this compound’s electronic properties?

Methodological Answer:

  • Frontier molecular orbital (FMO) theory : Analyze HOMO-LUMO gaps to predict charge-transfer behavior.
  • Conceptual DFT : Calculate electrophilicity indices to assess reactivity trends .

Advanced: How to design a study when crystallographic data is unavailable?

Methodological Answer:

  • Alternative techniques : Use powder XRD, SAXS, or TEM for amorphous phase analysis.
  • Spectroscopic proxies : Correlate NMR chemical shifts with hydrogen-bond strength (e.g., downfield N–H signals indicate strong interactions) .

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